molecular formula C7H15N3O B12092680 (4-Aminocyclohexyl)urea

(4-Aminocyclohexyl)urea

Cat. No.: B12092680
M. Wt: 157.21 g/mol
InChI Key: OVSPXOMBZBKUOD-UHFFFAOYSA-N
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Description

(4-Aminocyclohexyl)urea is an organic compound with the molecular formula C7H14N2O It is a derivative of urea where one of the hydrogen atoms is replaced by a 4-aminocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminocyclohexyl)urea typically involves the reaction of 4-aminocyclohexylamine with urea or its derivatives. One common method involves the reaction of 4-aminocyclohexylamine with an isocyanate, such as phenyl isocyanate, to form the corresponding urea derivative. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(4-Aminocyclohexyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce cyclohexylurea derivatives .

Scientific Research Applications

(4-Aminocyclohexyl)urea has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: The compound is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Aminocyclohexyl)urea involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminocyclohexyl)urea is unique due to the presence of both an amino group and a cyclohexyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

(4-aminocyclohexyl)urea

InChI

InChI=1S/C7H15N3O/c8-5-1-3-6(4-2-5)10-7(9)11/h5-6H,1-4,8H2,(H3,9,10,11)

InChI Key

OVSPXOMBZBKUOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC(=O)N

Origin of Product

United States

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